molecular formula C15H16N2O B120185 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile CAS No. 120511-89-9

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile

Cat. No.: B120185
CAS No.: 120511-89-9
M. Wt: 240.3 g/mol
InChI Key: ASENLPBGAFMFPN-UHFFFAOYSA-N
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Description

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile is an organic compound with the molecular formula C15H16N2O. It is classified as an alkylbenzene and is known for its unique structural features, including a formyl group and two nitrile groups attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile typically involves multi-step organic reactionsThe formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile involves its interaction with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the formyl group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and biological activity .

Properties

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-14(2,9-16)12-5-11(8-18)6-13(7-12)15(3,4)10-17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASENLPBGAFMFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C=O)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467741
Record name AGN-PC-00AHWP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120511-89-9
Record name AGN-PC-00AHWP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2,2'-(5-hydroxymethyl-1,3-phenylene)di(2-methylpropiononitrile), (1.9 g), in dichloromethane (20 ml) was treated with pyridinium chlorochromate (2.15 g) and stirred at room temperature for 1.5 h. The reaction mixture was subjected to flash column chromatography, eluting with dichloromethane, to give 2,2'-(5-formyl-1,3-phenylene)di(2-methylpropiononitrile), mp. 145°-147°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
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2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
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2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
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2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
Reactant of Route 5
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2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
Reactant of Route 6
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2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile

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